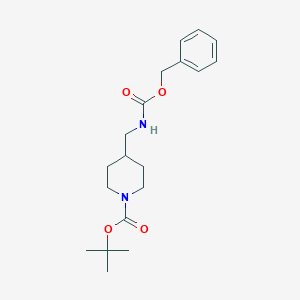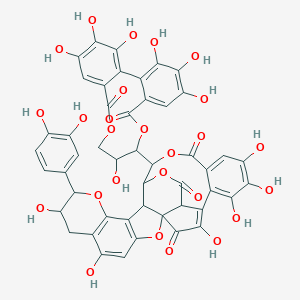
Camelliatannin F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Camellia tannin F is a type of tannin found in the leaves of Camellia sinensis, commonly known as the tea plant. It is a polyphenolic compound that has been extensively studied for its various biological activities. Camellia tannin F is known for its anti-inflammatory, antioxidant, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Anti-HIV Activity
- Camelliatannin H, a compound similar to Camelliatannin F from Camellia japonica, has been identified to have potent inhibitory activity against HIV-1 protease, which is crucial in the replication of HIV. This suggests potential applications of Camelliatannin F in HIV research and treatment (Park et al., 2002).
Functional Ingredients for Topical Applications
- Studies on Camellia species have shown that they contain fatty acids and other compounds that can be used as functional ingredients for topical applications. This indicates that Camelliatannin F might have dermatological applications (Su, Shih, & Lin, 2014).
Anti-Hyperuricemic Effects
- Extracts from parts of the Camellia japonica plant have demonstrated anti-hyperuricemic effects, suggesting that Camelliatannin F might be useful in treating conditions like gout or hyperuricemia (Yoon et al., 2017).
Effects on Secondary Metabolism in Plants
- Research on Camellia sinensis indicates that certain compounds affect secondary metabolism, which could imply that Camelliatannin F might be used to study or manipulate plant growth and development (Park et al., 2004).
Potential in Food and Beverage Industries
- Studies suggest that Camellia species, including those containing Camelliatannin F, can be used in the food and beverage industries, such as in the production of tea or other health-oriented products (Quan, Wang, Gao, & Li, 2022).
Antioxidant Properties
- Camellia species have been found to contain phenolic compounds with significant antioxidant activities. This suggests that Camelliatannin F might have applications in health supplements and antioxidant research (Liu, Zhang, Yang, & Xu, 2009).
Obesity Treatment and Prevention
- Extracts from Oiltea camellia have shown potential in preventing obesity and related disorders, indicating that Camelliatannin F might have applications in weight management and metabolic health research (Chen, Wu, Liu, & Shen, 2014).
Propiedades
Número CAS |
154561-15-6 |
|---|---|
Nombre del producto |
Camelliatannin F |
Fórmula molecular |
C48H34O26 |
Peso molecular |
1026.8 g/mol |
Nombre IUPAC |
9-(3,4-dihydroxyphenyl)-15-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-5,8,20,21,22,25-hexahydroxy-2,10,16,29-tetraoxaheptacyclo[12.12.3.01,13.03,12.06,11.018,23.024,27]nonacosa-3(12),4,6(11),18,20,22,24-heptaene-17,26,28-trione |
InChI |
InChI=1S/C48H34O26/c49-15-2-1-10(3-17(15)51)38-21(55)4-11-16(50)8-23-27(39(11)70-38)29-41-42(73-46(67)14-7-20(54)33(59)36(62)26(14)28-30(47(68)72-41)48(29,74-23)43(64)37(28)63)40-22(56)9-69-44(65)12-5-18(52)31(57)34(60)24(12)25-13(45(66)71-40)6-19(53)32(58)35(25)61/h1-3,5-8,21-22,29-30,38,40-42,49-63H,4,9H2 |
Clave InChI |
QVQMITBCNKWSNM-UHFFFAOYSA-N |
SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C(=O)C4(C7C(=O)O5)O3)O)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
SMILES canónico |
C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C(=O)C4(C7C(=O)O5)O3)O)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Otros números CAS |
154561-15-6 |
Sinónimos |
camelliatannin F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



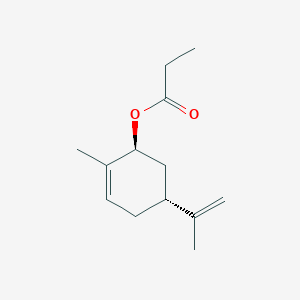
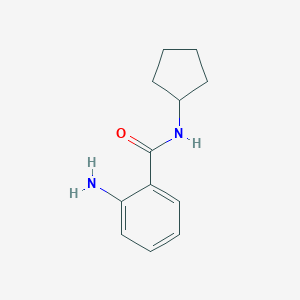
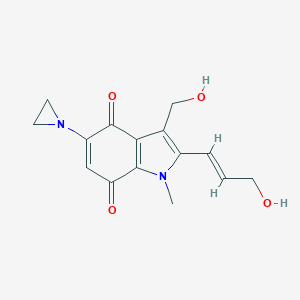
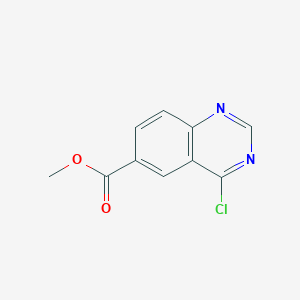
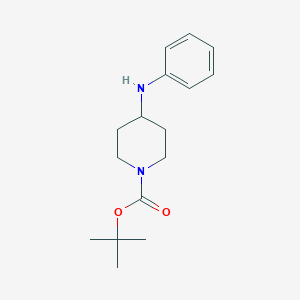
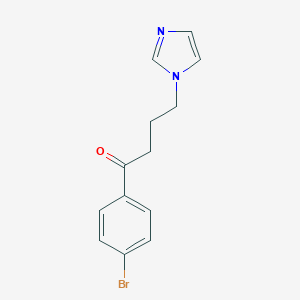
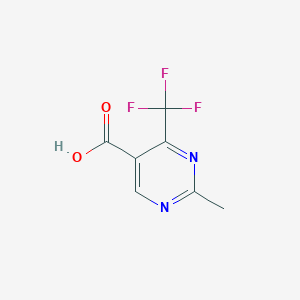
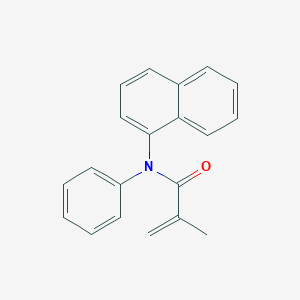
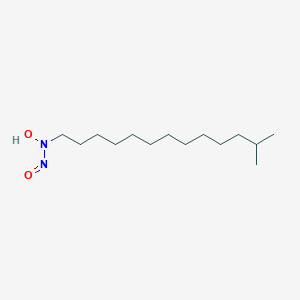
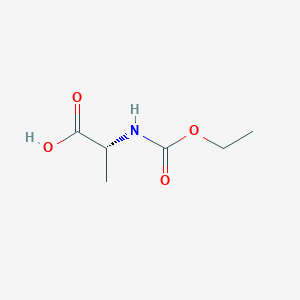
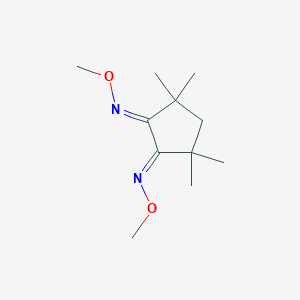
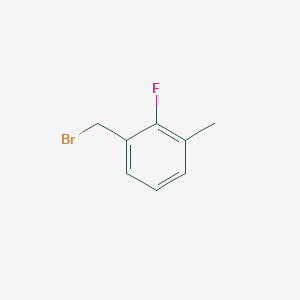
![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)
